Bone Marrow Progenitor Cytotoxicity vs. Zidovudine
In head-to-head in vitro experiments using normal human bone marrow progenitor cells, 2',3'-dideoxyinosine (ddI) produced significantly lower hematopoietic toxicity than zidovudine (AZT) across granulocyte-macrophage (CFU-GM), megakaryocyte (CFU-Meg), and erythroid (CFU-E/BFU-E) lineages (P < 0.05) [1]. In a complementary study, the concentration of ddI required to inhibit 50% of cell growth (cytotoxic IC50) exceeded 100 μM, compared with cytotoxic IC50 values below 5 μM for both zidovudine and zalcitabine (ddC) [2]. This translates to a substantially higher antiviral selective index for ddI: the ratio of cytotoxic concentration to antiviral effective concentration is quantitatively favorable because ddI's antiviral activity, though less potent on a molar basis than AZT or ddC in lymphocyte assays, is accompanied by dramatically lower cytotoxicity to host cells [2]. Importantly, dose-escalation of erythropoietin reversed ddI-induced erythroid progenitor inhibition (P < 0.05), an effect not demonstrated with zidovudine [1].
| Evidence Dimension | Cytotoxicity to bone marrow progenitor cells / Selective index |
|---|---|
| Target Compound Data | Cytotoxic IC50 > 100 μM; significant but lower toxicity than AZT across CFU-GM, CFU-Meg, CFU-E/BFU-E (P < 0.05); erythropoietin-reversible erythroid inhibition |
| Comparator Or Baseline | Zidovudine: cytotoxic IC50 < 5 μM; zalcitabine: cytotoxic IC50 < 5 μM; significantly higher bone marrow toxicity |
| Quantified Difference | >20-fold higher cytotoxic IC50 for ddI vs. AZT and ddC; qualitatively, erythropoietin rescue observed for ddI but not AZT |
| Conditions | Normal human bone marrow progenitor colony-forming assays (CFU-GM, CFU-Meg, CFU-E/BFU-E) in vitro; cell growth inhibition assays (IC50) in various human cell lines |
Why This Matters
For procurement in hematotoxicity screening programs or when selecting NRTIs for studies involving bone-marrow-compromised models, ddI's >20-fold higher cytotoxic threshold versus zidovudine is a quantitatively verifiable differentiation that directly impacts experimental design and safety margin calculations.
- [1] Gallicchio VS, Hughes NK, Hulette BC, Noblitt LN. Comparison of dideoxynucleoside drugs (DDI and zidovudine) and induction of hematopoietic toxicity using normal human bone marrow cells in vitro. Int J Immunopharmacol. 1993;15(2):263-268. doi:10.1016/0192-0561(93)90103-6. View Source
- [2] Hitchcock MJ. In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus. Clin Infect Dis. 1993;16(Suppl 1):S16-S21. doi:10.1093/clinids/16.supplement_1.s16. View Source
